molecular formula C11H11N5 B10823124 Meiqx CAS No. 77550-04-0

Meiqx

Cat. No.: B10823124
CAS No.: 77550-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods, particularly meat and fish . Structurally, it consists of a quinoxaline backbone with methyl groups at positions 3 and 8 and an imidazole ring fused at positions 4 and 5 (Figure 1). This compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), with studies demonstrating its mutagenicity and ability to induce tumors in rodent liver, lung, and other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

MeIQx can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. This reaction typically occurs at high temperatures, such as those used in cooking meat. The specific synthetic route for this compound involves the reaction of creatinine with amino acids and sugars under pyrolytic conditions .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The production involves controlled pyrolysis of creatinine and amino acids, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Formation via Maillard Reaction

MeIQx is primarily generated during high-temperature cooking of protein-rich foods (e.g., beef) via the Maillard reaction , a non-enzymatic reaction between amino acids and reducing sugars . This reaction pathway involves:

  • Precursor synthesis : Formation from creatine, amino acids (e.g., glycine), and glucose under pyrolytic conditions.

  • Stability : this compound is highly stable under typical cooking conditions, with a molecular formula of C₁₁H₁₁N₅ and a melting point of 290°C .

Metabolic Activation Pathways

This compound undergoes metabolic activation in biological systems, primarily through oxidative and conjugative reactions:

Reaction Type Key Metabolites Enzymes/Systems Involved
N-hydroxylation N-hydroxy-MeIQx (NHO-MeIQx)Cytochrome P450 enzymes (CYP1A2, CYP1A1)
Sulfonation N-sulfoxy-MeIQx (N-SO₂-MeIQx)Sulfotransferases (SULT1A1)
Acetylation N-acetyl-MeIQx (N-Acthis compound)N-acetyltransferases (NAT2)
Glucuronidation Glucuronide conjugatesUDP-glucuronosyltransferases (UGT1A1)

These metabolites are critical for DNA adduct formation and mutagenic activity .

DNA Adduct Formation

Metabolic intermediates of this compound react with DNA to form covalent adducts, primarily at guanine residues:

Adduct Type Detection Method Stability
dG-C8-MeIQx LC-MS/MS, HPLCPersistent in vivo
dG-N2-MeIQx Immunoprecipitation, radiolabelingLess stable than C8-adducts

These adducts are detected in human tissues and rodent models, with dG-C8-MeIQx being the most prevalent .

Biotransformation and Detoxification

This compound undergoes extensive biotransformation, with >90% of administered doses excreted via feces and urine:

Pathway Key Products Excretion Route
Sulfamate formation N-sulfoxy-MeIQx derivativesUrine (low dose)
Glucuronidation Glucuronide conjugatesBile (high dose)
Acetylation N-acetyl-MeIQx derivativesFeces (induced by PCBs)

Cytochrome P450 induction enhances glucuronidation/sulfonation, reducing mutagenic potential .

Inhibitory Reactions

Natural compounds and enzymes can inhibit this compound formation or activation:

  • Lactoperoxidase (LPO) : Oxidizes this compound, reducing DNA binding .

  • Antioxidants : Quercetin and green tea polyphenols suppress Maillard reaction pathways .

  • Immunoaffinity chromatography : Uses monoclonal antibodies to isolate this compound from food matrices .

Spectral and Analytical Data

This compound is characterized by:

Method Key Peaks Applications
GC-MS m/z 213 (base peak), 212, 73, 56Quantification in food matrices
LC-MS/MS m/z 479 → 363 (dG-C8-MeIQx)DNA adduct detection
Immunoassay Blue cotton adsorption methodMutagenicity screening

These methods enable trace-level detection in cooked foods and biological samples .

Scientific Research Applications

Carcinogenicity Studies

Meiqx has been implicated in the induction of tumors in various animal models, particularly in rodents. Key findings from studies include:

  • Liver Tumors : Research indicates that this compound exhibits tumor-initiating activity in rat liver. In a study involving mice fed a diet containing this compound, a significantly larger number of treated mice developed liver tumors compared to controls (16 out of 37 treated males vs. 6 out of 36 controls) .
  • Lung Tumors : this compound has been shown to induce lung tumors in mice. The incidence of lung proliferative lesions such as hyperplasias and adenomas was significantly higher in this compound-treated groups compared to untreated ones. This suggests that the compound may contribute to lung cancer risk .
  • Mechanism of Action : The carcinogenic effects of this compound are believed to be mediated through metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This enzyme converts this compound into genotoxic metabolites that can cause DNA damage .

Mutagenicity and DNA Interaction

This compound is known to induce mutagenic effects through its interaction with DNA:

  • DNA Adduct Formation : At low doses, this compound has been shown to induce the formation of DNA-MeIQx adducts, which are critical indicators of potential carcinogenicity . Higher doses lead to increased levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage .
  • Epithelial Dysplasia : In studies involving hamster tongues, applications of this compound after excisional wounding resulted in epithelial dysplasia, indicating its potential role in promoting abnormal cell growth and cancer development .

Case Studies and Experimental Findings

Several case studies have documented the effects of this compound in various experimental settings:

StudyModel OrganismFindings
Ohgaki et al. (2003)A/J MiceConfirmed lung tumorigenic potential; significant increase in adenomas and carcinomas with this compound treatment .
NCBI Report (2018)RatsIndicated inadequate evidence for human carcinogenicity but confirmed liver tumor initiation .
Spandidos Publications (2010)MiceDocumented significant incidences of hyperplasia and adenomas in lung tissues following this compound exposure .

Metabolic Activation and Enzyme Induction

The metabolic pathway for this compound involves several key enzymes:

  • Cytochrome P450 Enzymes : The induction of CYP1A2 by this compound is crucial for its metabolic activation. Studies show a marked increase in CYP1A2 mRNA levels in the livers of treated animals, correlating with the observed tumorigenic effects .
  • Impact on Diet : Interestingly, dietary factors such as high-fat diets have been investigated for their potential to modify the carcinogenic risk associated with this compound. However, studies indicate that a high-fat diet did not enhance the incidences of lung proliferative lesions caused by this compound .

Mechanism of Action

MeIQx exerts its effects primarily through the formation of DNA adducts. Upon ingestion, this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-MeIQx. This intermediate can undergo further activation by N-acetyltransferase to form reactive species that bind to DNA, leading to mutations and potential carcinogenesis . The molecular targets of this compound include guanine bases in DNA, where it forms adducts at the C8 position .

Comparison with Similar Compounds

Key Characteristics:

  • Formation: Generated via Maillard reactions involving creatinine, amino acids (e.g., glycine, alanine), and reducing sugars .
  • Exposure : Detected in human urine at levels of 11–47 ng/24 hr, indicating widespread dietary exposure .
  • Metabolism: Primarily activated by cytochrome P450 1A2 (CYP1A2) via N-oxidation, forming genotoxic N-hydroxy metabolites .

Comparison with Similar Compounds

Metabolic Activation and DNA Adduct Formation

MeIQx is often compared to structurally related HAAs, such as MeIgQx , PhIP , and Dithis compound , due to shared metabolic pathways but divergent bioactivation efficiencies (Table 1).

Compound Key Metabolic Enzymes Bioactivation Efficiency DNA Adduct Formation (CBI Values) Key Tissues Affected
This compound CYP1A2 (liver), CYP1A1/1B1 (low) Moderate Pancreas: 0.5–1.2 adducts/10⁸ nt Liver, pancreas
MeIgQx CYP1A1/1B1 (extrahepatic) High Pancreas: 2.5–3.8 adducts/10⁸ nt Pancreas, colon
PhIP CYP1A2 High Prostate: 1.0–1.5 adducts/10⁸ nt Breast, prostate
Dithis compound CYP1A2 Low Not well characterized Limited data
  • MeIgQx : Despite structural similarity to this compound, MeIgQx exhibits higher extrahepatic bioactivation by CYP1A1/1B1, leading to stronger pancreatic DNA adduct formation .
  • PhIP : While both this compound and PhIP are activated by CYP1A2, PhIP’s N-hydroxy metabolites show higher affinity for prostate and breast tissues .
  • Dithis compound : Less studied than this compound, Dithis compound has weaker mutagenic activity in bacterial assays and lower excretion rates in humans (often undetectable in urine) .

Formation Pathways and Precursors

HAAs share common precursors (creatinine, amino acids) but differ in specific reactants and mechanisms:

Compound Key Precursors Formation Mechanism
This compound Creatinine, glycine, glucose Dialkylpyrazine radicals + Strecker aldehydes
PhIP Phenylalanine, creatinine Phenylacetaldehyde + creatinine
4,8-Dithis compound Creatinine, lysine Dialkylpyrazine radicals + lysine

This compound formation is highly dependent on Strecker degradation intermediates (e.g., formaldehyde), while PhIP requires phenylalanine-derived aldehydes .

Inhibitory Effects of Natural Compounds

Flavonoids, sulfur compounds, and marinades inhibit this compound formation via radical scavenging or carbonyl quenching (Table 2).

Inhibitor Target HAA IC50 (this compound) Mechanism
Diallyl disulfide This compound 57.4% Reduces formaldehyde and lipid oxidation
Epigallocatechin This compound 2.1 μM Scavenges alkylperoxyl radicals
Cumin This compound 6.94 ng/g↓ Antioxidant phenolic compounds
Honey marinade This compound Undetectable Inhibits Maillard intermediates

In contrast, 4,8-Dithis compound is less inhibited by honey marinades, suggesting structural specificity in HAA suppression .

Excretion and Bioavailability

Human excretion profiles vary significantly among HAAs:

Compound % Excreted Unchanged (Urine) Key Metabolites
This compound 2.1 ± 1.1% N-OH-MeIQx-N2-glucuronide (9.4%)
PhIP 1.1 ± 0.5% PhIP-4'-sulfate, PhIP-glucuronide
Dithis compound Undetectable Unknown (likely extensive metabolism)

This compound’s major metabolite, N-OH-MeIQx-N2-glucuronide, accounts for ~9.4% of ingested dose, independent of CYP1A2/NAT2 activity .

Toxicological and Epidemiological Profiles

  • This compound : Induces liver tumors in rodents via lacI mutations and promotes GST-P-positive foci . Associated with colorectal cancer in humans (OR = 1.5 for high intake) .
  • PhIP : Linked to prostate and breast cancers, with risk modulated by GST polymorphisms .
  • Dithis compound: Limited epidemiological data; inconsistent associations with prostate cancer .

Tables and Figures

  • Figure 1 : Structure of this compound (chemical diagram).
  • Table 1 : Comparative bioactivation and tissue specificity of HAAs.
  • Table 2 : Inhibition efficacy of natural compounds against this compound.

Biological Activity

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) primarily formed during the cooking of meat at high temperatures. It is recognized for its potent mutagenic and carcinogenic properties, making it a significant subject of research in toxicology and cancer studies. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenicity, metabolic activation pathways, and relevant case studies.

Mutagenicity and Carcinogenicity

This compound has been shown to induce mutations in various biological systems. For instance, it has been reported to cause SOS repair and mutations in bacterial models such as Salmonella typhimurium . The mutagenic potential of this compound is significantly enhanced in the presence of metabolic activation systems, indicating that its ultimate mutagenic form is derived from N-hydroxy derivatives .

Table 1: Summary of Mutagenic Effects of this compound

Test SystemResultReference
Salmonella typhimurium TA98Mutagenic (with S9)Nagao et al., 1983
PRB, SOS repair testPositiveNakamura et al., 1987
PRB, umu expressionPositiveShimada et al., 1989

This compound has also been associated with tumorigenesis in animal models. Studies have demonstrated that administration of this compound to mice resulted in the development of lung tumors, including adenomas and carcinomas . The incidence of these tumors was significantly higher in treated groups compared to controls, confirming the compound's carcinogenic potential .

Metabolic Activation

The metabolic activation of this compound primarily involves cytochrome P450 enzymes. Notably, CYP1A2 has been identified as a key enzyme responsible for converting this compound into its active forms . This N-hydroxylation process is critical for its mutagenic activity, as it leads to the formation of DNA adducts that can initiate carcinogenesis.

Table 2: Metabolic Pathways of this compound

EnzymeReaction TypeProduct
CYP1A2N-HydroxylationN-Hydroxy-MeIQx
NAT2O-AcetylationAcetylated DNA adducts

Research indicates that variations in metabolic enzymes can influence individual susceptibility to this compound-related cancers. For example, individuals with rapid NAT2 acetylator phenotypes exhibit higher levels of DNA adducts and increased cancer risk .

Case Studies

Several case studies have highlighted the biological effects of this compound on different organisms:

  • Lung Tumorigenesis in Mice : In a controlled study, mice treated with this compound developed lung proliferative lesions at significantly higher rates than untreated controls. The study noted distinct histological changes consistent with tumor development .
  • DNA Adduct Formation : Another study focused on the formation of DNA adducts in rat liver cells exposed to this compound. Results indicated a direct correlation between the levels of DNA adducts and mutagenesis, supporting the hypothesis that this compound's carcinogenic effects are mediated through DNA damage .
  • Human Exposure Studies : Epidemiological studies have linked dietary intake of HCAs like this compound with increased cancer risk in humans. Notably, individuals consuming well-done meats showed elevated urinary levels of this compound metabolites .

Q & A

Q. What analytical methods are recommended for detecting and quantifying MeIQx in cooked meat samples?

Basic Research Question
The most reliable method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) to separate this compound from polar precursors like creatine and glucose. Synchronous detection of this compound and its intermediates requires optimization of chromatographic conditions (e.g., ion-pairing agents, gradient elution) to resolve structurally similar compounds . For example, a validated protocol using ammonium formate buffer and C18 columns achieved a limit of detection (LOD) of 0.1 ng/g in meat matrices .

Q. How do cooking conditions and precursor compounds influence this compound formation?

Basic Research Question
this compound forms via the Maillard reaction between creatine, amino acids (e.g., threonine) , and reducing sugars at temperatures >150°C. The presence of oils amplifies formation by providing reactive lipid peroxides, increasing this compound yields by up to 5-fold in fried vs. baked meat . Experimental designs should control for:

  • Precursor ratios (e.g., creatine:glucose >1:1 accelerates this compound synthesis)
  • Cooking duration/temperature (linear correlation with this compound levels up to 200°C)
  • Oil type (polyunsaturated fats enhance oxidation intermediates) .

Q. Which natural compounds effectively inhibit this compound formation, and what are their mechanisms?

Basic Research Question
Garlic-derived organosulfur compounds (DAD, DPD) and flavonoids (genistein, naringenin) are potent inhibitors. In fried chicken breast:

  • DAD reduced this compound by 67.3% in oil-rich systems via radical scavenging and carbonyl trapping .
  • Genistein (71.6% inhibition) and naringenin (55%) disrupt the Maillard reaction by binding to creatine .
    Note : Some flavonoids (e.g., quercitrin) paradoxically promote this compound formation by stabilizing reactive intermediates .

Q. How does gut microbial metabolism alter this compound bioavailability and toxicity?

Advanced Research Question
Gut microbiota convert this compound to This compound-M1 via acrolein-mediated conjugation. Physiologically based pharmacokinetic (PBPK) modeling shows:

  • Microbial acrolein reduces systemic this compound exposure by 48-fold within 8 hours post-ingestion.
  • However, ≥4,005 µM acrolein is required for complete this compound detoxification, a concentration rarely achieved in vivo .
    Methodological Tip : Use germ-free vs. conventional rodent models to isolate microbial contributions .

Q. How should researchers resolve contradictions in data on this compound inhibitors (e.g., conflicting flavonoid effects)?

Advanced Research Question
Apply multivariate analysis (e.g., PCA) to distinguish inhibitor efficacy across experimental conditions:

  • Oil content : DAD’s inhibition efficiency rises from 31.2% (oil-free) to 67.3% (oil-rich) due to lipid-peroxide interactions .
  • pH and thermal stability : Genistein’s efficacy drops at pH >7.0 due to deprotonation .
  • Dose-response curves : Non-linear effects (e.g., pro-oxidant activity at high flavonoid concentrations) require testing ≥5 concentration tiers .

Q. What are the challenges in quantifying this compound metabolites in human biofluids?

Advanced Research Question
Key hurdles include:

  • Low urinary concentrations (often <1 ppb), necessitating SPE or immunoaffinity enrichment .
  • Matrix effects : Co-eluting urinary ions suppress this compound signals in LC-ESI/MS/MS; mitigate via isotope-labeled internal standards (e.g., d3-MeIQx) .
  • Metabolite polarity : Use mixed-mode SPE cartridges (C18 + cation exchange) to isolate hydroxylated metabolites like 8-OH-MeIQx .

Q. How do synergistic inhibitor combinations affect this compound suppression?

Advanced Research Question
Synergy between DAD + genistein reduces this compound by 82% in fried meat, exceeding individual effects. Optimize via:

  • Fractional inhibitory concentration (FIC) index : Values <0.5 indicate synergy.
  • Response surface modeling to identify optimal molar ratios .

Q. What role do cytochrome P450 enzymes play in this compound activation?

Advanced Research Question
CYP1A2 catalyzes this compound hydroxylation to N-OH-MeIQx , a procarcinogen. Key steps:

  • In vitro assays : Use human hepatocytes + CYP1A2 inhibitors (e.g., furafylline) to confirm metabolic activation .
  • Urinary biomarkers : Quantify 8-hydroxy-MeIQx via LC-MS/MS to estimate CYP1A2 activity in vivo .

Q. Why is concurrent analysis of this compound and PhIP critical in exposure studies?

Advanced Research Question
PhIP and this compound exhibit competitive metabolism via CYP1A2, altering urinary metabolic ratios (MR). For example:

  • High red meat intake elevates both HAAs, but MR values correlate weakly (r=0.33) due to differential enzyme affinity .
  • Use Spearman’s rank correlation to assess inter-chemical metabolic interactions in cohort studies .

Q. What dietary interventions reduce this compound exposure in epidemiological studies?

Advanced Research Question
Controlled trials show:

  • Marinades with rosemary extract lower this compound by 50% in grilled meat via antioxidant activity .
  • High-fiber diets accelerate this compound excretion, reducing AUC by 30% in human PBPK models .
    Protocol : Randomize subjects to low-/high-intervention diets and measure 24-h urinary this compound .

Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

77500-04-0
Record name MeIQx
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77500-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-IQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MeIQx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MeIQx
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.